molecular formula C15H13N7O3S B11512920 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B11512920
M. Wt: 371.4 g/mol
InChI Key: DJLAJWUVGLMGCG-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C15H13N7O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C15H13N7O3S/c16-21-14(10-3-2-6-17-8-10)19-20-15(21)26-9-13(23)18-11-4-1-5-12(7-11)22(24)25/h1-8H,9,16H2,(H,18,23)

InChI Key

DJLAJWUVGLMGCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3

Origin of Product

United States

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